![molecular formula C17H14BrNO2S2 B2991590 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide CAS No. 2034491-92-2](/img/structure/B2991590.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide
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Overview
Description
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide is a useful research compound. Its molecular formula is C17H14BrNO2S2 and its molecular weight is 408.33. The purity is usually 95%.
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Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bithiophene moiety, a hydroxyethyl group, and a bromobenzamide structure. These components contribute to its interactions with biological systems.
Biological Activity Overview
Research indicates that compounds containing bithiophene structures often exhibit various biological activities, including:
- Antimicrobial Activity : Bithiophene derivatives have shown promise in inhibiting bacterial growth.
- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Interference with Cell Signaling Pathways : It might disrupt signaling pathways critical for cancer cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Pharmacological Studies
Pharmacological evaluations have demonstrated that the compound exhibits low toxicity while maintaining potent biological activity. For instance, in vitro studies indicate that it can effectively inhibit the growth of certain cancer cell lines without significant cytotoxic effects on normal cells.
Scientific Research Applications
Biological Activities
Research suggests that compounds containing bithiophene structures often exhibit biological activities. These include:
- Antimicrobial Activity: Bithiophene derivatives have demonstrated the ability to inhibit bacterial growth.
- Anticancer Properties: Studies indicate that similar compounds can induce apoptosis in cancer cells.
The precise mechanisms of action are still under investigation, but potential mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation.
- Interference with Cell Signaling Pathways: It might disrupt signaling pathways critical for cancer cell survival.
Pharmacological Studies
Pharmacological evaluations have shown that the compound exhibits low toxicity while maintaining potent biological activity. In vitro studies suggest it can effectively inhibit the growth of certain cancer cell lines without significant cytotoxic effects on normal cells.
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide, with the molecular formula C15H17NO2S2, is another organic compound featuring a bithiophene ring connected to a hydroxyethyl group and a butyramide functional group. It is classified as an amide and a thiophene derivative, known for diverse biological activities.
Considerations for Research
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S2/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(23-16)11-7-8-22-10-11/h1-8,10,14,20H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRGHKJCLVQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.